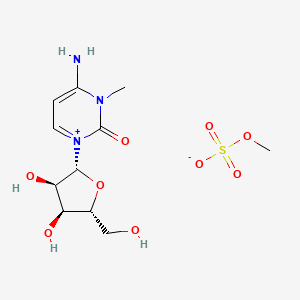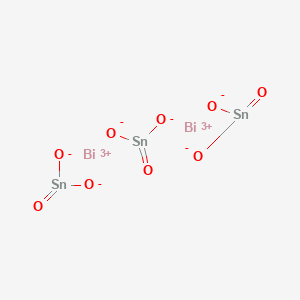
3-Methylcytidine methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcytidine methosulfate is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has the molecular formula C10H15N3O5 · CH4SO4 and a molecular weight of 369.35 g/mol . It is recognized for its role in epigenetic modifications in transfer RNA (tRNA) and has been investigated for its potential as a biomarker in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the required product quality. The production is carried out in compliance with stringent regulatory standards to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nucleoside, cytidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of 3-Methylcytidine, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Methylcytidine methosulfate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3-Methylcytidine methosulfate exerts its effects involves its incorporation into tRNA, where it undergoes methylation. This modification affects the structure and function of tRNA, influencing the translation process and gene expression. The molecular targets include specific sites on tRNA, and the pathways involved are related to RNA methylation and epigenetic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine: The parent nucleoside of 3-Methylcytidine methosulfate, involved in RNA synthesis.
5-Methylcytidine: Another methylated derivative of cytidine, known for its role in DNA methylation.
2-Methylcytidine: A similar compound with a methyl group at a different position on the cytidine molecule.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct properties and functions. Its role in tRNA modification and potential as a cancer biomarker sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H19N3O9S |
|---|---|
Peso molecular |
369.35 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
Clave InChI |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
SMILES isomérico |
CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-] |
SMILES canónico |
CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

